molecular formula C18H19N3O3 B1263326 Ainuovirine

Ainuovirine

Número de catálogo: B1263326
Peso molecular: 325.4 g/mol
Clave InChI: AYPIJAMXGVYYRQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

La síntesis de KM-023 involucra varios pasos, incluida la preparación de intermediarios y la reacción de acoplamiento final. Las rutas sintéticas detalladas y las condiciones de reacción son propietarias y no se divulgan públicamente. el compuesto se produce a escala industrial por Kainos Medicine, Inc., y está disponible para fines de investigación .

Mecanismo De Acción

KM-023 ejerce sus efectos al inhibir la enzima transcriptasa inversa del virus de la inmunodeficiencia humana tipo 1. Esta inhibición evita la conversión del ARN viral en ADN, bloqueando así la replicación del virus . Los objetivos moleculares de KM-023 incluyen la enzima transcriptasa inversa y el ARN viral. Las vías involucradas en su mecanismo de acción están relacionadas principalmente con la inhibición de la replicación viral .

Comparación Con Compuestos Similares

KM-023 se compara con otros inhibidores de la transcriptasa inversa no nucleósidos como efavirenz y rilpivirina. A diferencia de estos compuestos, KM-023 ha mostrado un mejor perfil de seguridad con menos efectos secundarios . También demuestra efectos antivirales similares a dosis más bajas, lo que lo convierte en una alternativa más potente y segura. Otros compuestos similares incluyen nevirapina y etravirina.

Actividad Biológica

Ainuovirine (ANV) is a novel non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the treatment of HIV-1. Its biological activity has been the subject of extensive research, particularly focusing on its efficacy, safety, and pharmacokinetics compared to existing therapies such as efavirenz (EFV). This article reviews the biological activity of this compound, highlighting key research findings, clinical trial results, and implications for treatment regimens.

This compound operates by inhibiting the reverse transcriptase enzyme critical for HIV replication. It binds to the enzyme's active site, preventing the conversion of viral RNA into DNA, thereby halting viral replication. Preclinical studies have demonstrated that ANV exhibits potent antiviral activity against various HIV strains in vitro and shows a synergistic effect when combined with other antiretroviral agents like lamivudine (3TC) and tenofovir disoproxil fumarate (TDF) .

Clinical Efficacy

Phase 3 Clinical Trials : A significant phase 3 trial compared ANV with EFV in treatment-naïve HIV-1-positive adults. Results indicated that at week 48, 87% of participants on ANV achieved HIV-1 RNA levels below 50 copies/mL, demonstrating non-inferiority to EFV . The efficacy was maintained over a 96-week period, with 92.5% of participants remaining virologically suppressed in the ANV group .

Lipid Profile Improvements : ANV has shown favorable effects on lipid profiles compared to EFV. Participants receiving ANV exhibited lower total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C) levels, alongside increased high-density lipoprotein cholesterol (HDL-C) levels . This is crucial as lipid abnormalities are a common side effect of many antiretroviral therapies.

Safety Profile

This compound's safety profile is notably favorable. In clinical trials, adverse events (AEs) related to liver function, neuropsychiatric symptoms, and skin rashes were less frequent in the ANV group compared to those receiving EFV . This reduced incidence of side effects makes ANV a promising option for patients who may be sensitive to the neurotoxic effects associated with first-generation NNRTIs.

Pharmacokinetics

Pharmacokinetic studies reveal that this compound is primarily metabolized by CYP2C19, suggesting a lower potential for drug-drug interactions compared to other antiretrovirals metabolized by CYP3A4 . The peak plasma concentrations are typically reached within 1-4 hours post-dosing, with a half-life that supports once-daily dosing regimens .

Comparative Studies

Several studies have reinforced ANV's position as an effective alternative to EFV:

  • Efficacy Comparison : In a cohort study involving both treatment-naive and experienced patients, ANV showed superior virologic suppression rates compared to EFV, particularly in patients with high baseline viral loads .
  • Longitudinal Assessments : Long-term studies indicate that transitioning from EFV to ANV can lead to improved virologic outcomes and better management of lipid profiles over time .

Summary of Key Findings

Parameter This compound (ANV) Efavirenz (EFV)
Virologic Suppression at Week 48 87% (<50 copies/mL)91.7% (<50 copies/mL)
Adverse Events Fewer liver toxicities and neuropsychiatric symptomsHigher incidence of neuropsychiatric symptoms
Lipid Profile Improvement Lower TC and LDL-C; higher HDL-CIncreased TC and LDL-C
Metabolism Primarily via CYP2C19Primarily via CYP3A4

Propiedades

Fórmula molecular

C18H19N3O3

Peso molecular

325.4 g/mol

Nombre IUPAC

3-(3-ethyl-2,6-dioxo-5-propan-2-ylpyrimidine-4-carbonyl)-5-methylbenzonitrile

InChI

InChI=1S/C18H19N3O3/c1-5-21-15(14(10(2)3)17(23)20-18(21)24)16(22)13-7-11(4)6-12(8-13)9-19/h6-8,10H,5H2,1-4H3,(H,20,23,24)

Clave InChI

AYPIJAMXGVYYRQ-UHFFFAOYSA-N

SMILES canónico

CCN1C(=C(C(=O)NC1=O)C(C)C)C(=O)C2=CC(=CC(=C2)C#N)C

Sinónimos

3-(3-ethyl-5-isopropyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)-5-methylbenzonitrile
KM-023

Origen del producto

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 6-(3-bromo-5-methylbenzoyl)-5-isopropylpyrimidine-2,4(1H,3H)-dione (2.14 kg, 6.09 mol) in anhydrous DMF (5 L) under nitrogen, were added zinc cyanide (428 g), DPPF (73 g), and Pd2dba3 (56 g), in this order. The mixture was heated to 110-120° C. and stirred vigorously for 2 hours. After cooling to room temperature, K2CO3 (1.88 kg) and iodoethane (1.15 L, 14.31 mol) were added to the mixture. The mixture was heated to 60-65° C. and stirred for 18 hours. After cooling to room temperature, the mixture was diluted with water (20 L). The precipitate was collected by filtration, washed with water (10 L) and then dissolved in dichloromethane (30 L). The solution was washed with water (10 L), 2N-HCl (10 L), dried with anhydrous magnesium sulfate (1 kg), and concentrated under reduced pressure. The crude product was purified by silica gel column chromatography (eluent: ethyl acetate/dichloromethane, 1:9) to afford 3-(3-ethyl-5-isopropyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)-5-methylbenzonitrile (951 g, 2.92 mol, 48%) as a white solid.
Quantity
2.14 kg
Type
reactant
Reaction Step One
Name
Quantity
5 L
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
428 g
Type
catalyst
Reaction Step One
Name
Quantity
73 g
Type
catalyst
Reaction Step One
Quantity
56 g
Type
catalyst
Reaction Step One
Name
Quantity
1.88 kg
Type
reactant
Reaction Step Two
Quantity
1.15 L
Type
reactant
Reaction Step Two
Name
Quantity
20 L
Type
solvent
Reaction Step Three

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.